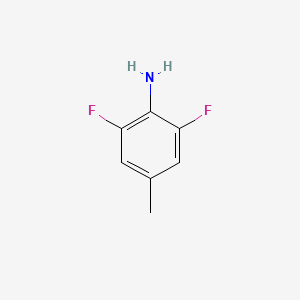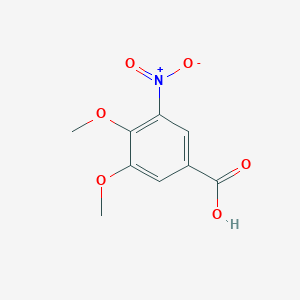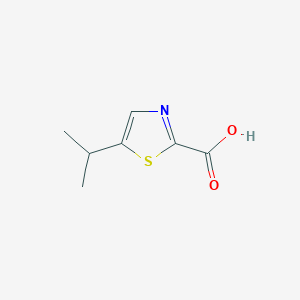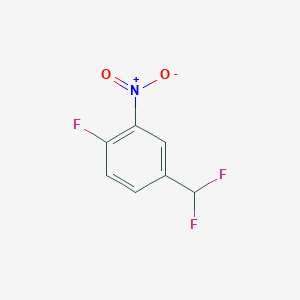
4-(Difluormethyl)-1-Fluor-2-Nitrobenzol
Übersicht
Beschreibung
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they can act as hydrogen bond donors, which can be beneficial in pharmaceutical applications .
Synthesis Analysis
Difluoromethylation reactions have been a focus of recent research. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be influenced by the surrounding environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions can be accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2-Inhibitor
Die 4-Difluormethyl-Pyrazol-Derivate wurden als potenzielle Cyclooxygenase-2-Inhibitoren untersucht . Molekular-Docking-Simulationen und Dichtefunktionaltheorie (DFT) wurden verwendet, um die Bindungsinteraktionen dieser Derivate zu untersuchen . Die starke Affinität bestimmter Derivate wurde auf das Vorhandensein von drei Wasserstoffbrückenbindungen und mehreren hydrophoben Wechselwirkungen zwischen dem Medikament und den essentiellen Aminosäureresten des Rezeptors zurückgeführt .
Medizinische Chemie
Das 4-Difluormethyl-Pyrazol, das einzigartige chemische und physikalische Eigenschaften besitzt, hat potenzielle Anwendungen in der medizinischen Chemie . Diese Derivate zeigen das Potenzial, verschiedene biologische Aktivitäten zu zeigen, darunter entzündungshemmende, antibakterielle, antifungale und krebshemmende Eigenschaften .
Pflanzenschutzmittel
Das 4-Difluormethyl-Pyrazol wird auch im Bereich der Pflanzenschutzmittel eingesetzt . Die Difluormethylgruppe beeinflusst die Reaktivität und Lipophilie des ursprünglichen Pyrazolmoleküls erheblich und macht es zu einem wertvollen Baustein für die Synthese maßgeschneiderter Derivate .
Materialwissenschaften
Im Bereich der Materialwissenschaften hat das 4-Difluormethyl-Pyrazol potenzielle Anwendungen . Die Difluormethylgruppe verbessert die Lipophilie und metabolische Stabilität der Verbindungen, beides wichtige Überlegungen im Bereich des Medikamentendesigns .
Arzneimittelforschung
Unter Verwendung von Computermethoden untersuchen Forscher die Docking-Eigenschaften von 4-Difluormethyl-Pyrazol-Derivaten, um zu verstehen, wie diese Verbindungen mit bestimmten Zielmolekülen wie Proteinen oder Enzymen im Bereich der Arzneimittelforschung interagieren .
Photokatalytische Difluormethylierung
Eine synthetische photokatalytische Methode zur Cyandifluormethylierung von Alkenen wurde entwickelt . Die Reaktionen verwenden ein Ph 3 P + CF 2 CO 2− /NaNH 2 (oder NH 3) Reagenzsystem, wobei Ph 3 P + CF 2 CO 2− als CN und die HCF 2 Quelle fungiert .
Wirkmechanismus
The mechanism of action of difluoromethyl compounds can vary depending on their structure and the specific application. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This makes DFMO a powerful tool in the fight against diverse viruses, including SARS-CoV-2 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61324-89-8 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




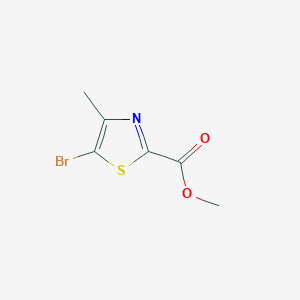
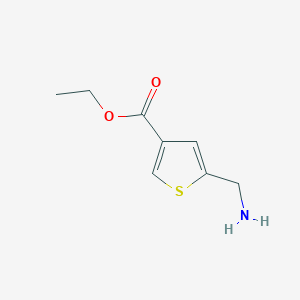
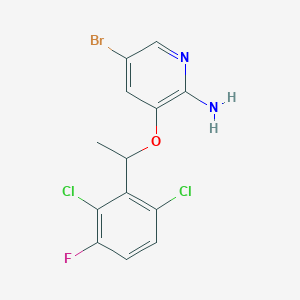
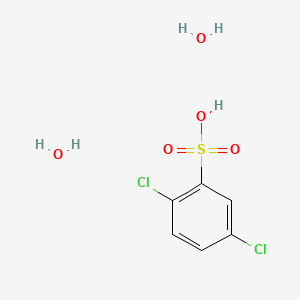

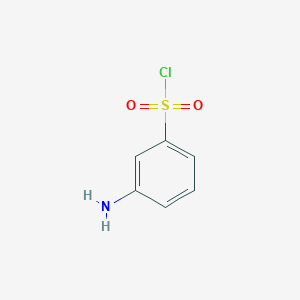
![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)

